
1,4-Dibromo-2-chloro-3-fluorobenzene
Overview
Description
1,4-Dibromo-2-chloro-3-fluorobenzene (CAS: 1000573-09-0, MDL: MFCD09878168) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂ClF. It is characterized by three distinct halogen substituents: bromine at positions 1 and 4, chlorine at position 2, and fluorine at position 2. This substitution pattern confers unique physicochemical properties, making it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-chloro-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene derivatives. For example, the compound can be prepared by the bromination of 2-chloro-3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide . The reaction conditions typically involve maintaining a controlled temperature and using an inert solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-chloro-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed in the presence of arylboronic acids.
Major Products Formed
Scientific Research Applications
1,4-Dibromo-2-chloro-3-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-chloro-3-fluorobenzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of multiple halogen atoms on the benzene ring makes it a versatile intermediate in organic synthesis. The compound’s molecular targets and pathways are primarily related to its role as a precursor in the formation of more complex molecules .
Comparison with Similar Compounds
Key Properties:
- Purity : 95% (typical commercial grade) .
- Hazard Classification :
- Storage : 2–8°C under inert conditions to prevent decomposition .
Comparison with Structurally Similar Compounds
1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9)
Molecular Formula : C₆H₂Br₂F₂
Key Differences :
- Substituents : Two fluorine atoms at positions 2 and 3 instead of chlorine and fluorine.
- Applications : Primarily used in pharmaceutical intermediates and agrochemical synthesis due to its enhanced stability under acidic conditions .
- Safety Profile: No explicit mention of H430 (inhalation hazard) in its safety data sheet (SDS), but shares H315 and H319 warnings .
- Storage : Similar to the target compound (2–8°C), but with a higher emphasis on handling in certified facilities .
2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene (CAS: 1221272-89-4)
Molecular Formula : C₇H₃ClF₄
Key Differences :
- Substituents : Contains a difluoromethyl group (-CF₂H) at position 3, with chlorine at position 2 and fluorine at positions 1 and 3.
- Reactivity : The difluoromethyl group enhances electrophilic substitution reactivity, making it suitable for synthesizing fluorinated polymers .
- Safety Data: Limited toxicity information available, but likely shares H315 and H319 due to structural similarities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-dibromo-2-chloro-3-fluorobenzene, and how can purity be ensured?
Methodological Answer: Synthesis typically involves halogenation of fluorobenzene derivatives. A stepwise approach is advised:
Electrophilic Substitution : Introduce bromine at positions 1 and 4 using FeBr₃ catalysis under controlled temperature (0–5°C).
Chlorination : Use Cl₂ gas with AlCl₃ as a Lewis acid, targeting position 3. Monitor reaction progress via GC-MS to avoid over-chlorination.
Fluorination : Employ HF or KF in polar aprotic solvents (e.g., DMF) at 80–100°C for position 4.
Purity Validation :
- Column Chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.
- HPLC (C18 column, acetonitrile/water) for final purity >97% (GC) .
Q. How should researchers characterize the structure and stability of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR with deuterated chloroform to confirm substitution patterns. Fluorine coupling (¹⁹F NMR) resolves positional ambiguities.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS verifies molecular weight (M⁺ = 292.28 g/mol).
- X-ray Crystallography : For absolute conformation, use SHELX programs (e.g., SHELXL for refinement) to resolve halogen-halogen interactions .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres (N₂ or Ar) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- GHS Compliance : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use fume hoods and PPE (gloves, goggles) .
- Spill Management : Neutralize with activated charcoal; avoid aqueous solutions to prevent hydrolysis.
- Storage : Store in amber vials at –20°C under inert gas (Ar) to prevent bromine displacement .
Advanced Research Questions
Q. How does the electronic environment of substituents influence regioselectivity in further functionalization?
Methodological Answer:
- Directing Effects : Bromine (strongly deactivating, meta-directing) and chlorine (moderately deactivating, ortho/para-directing) compete. Fluorine (weakly deactivating, ortho/para-directing) alters electron density at position 3.
- Computational Modeling : Use DFT (Density Functional Theory) to map electrostatic potential surfaces. Software like Gaussian09 predicts reactive sites for cross-coupling (e.g., Suzuki-Miyaura at position 4) .
Q. What challenges arise in crystallographic analysis of halogenated aromatics, and how are they resolved?
Methodological Answer:
- Disorder Issues : Heavy atoms (Br, Cl) cause electron density overlap. Mitigate by collecting high-resolution data (λ = 0.7107 Å, Mo-Kα radiation) and refining with SHELXL’s PART instructions .
- Thermal Motion : Anisotropic displacement parameters (ADPs) for Br/Cl atoms reduce R-factor discrepancies.
- Twinned Crystals : Use PLATON’s TWINABS for integration if multiple lattices are present .
Q. How can researchers reconcile contradictory data in toxicity studies of halogenated benzenes?
Methodological Answer:
- In Vitro Assays : Compare cytotoxicity (e.g., MTT assay on HepG2 cells) with structurally similar compounds (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene derivatives) .
- QSAR Models : Apply quantitative structure-activity relationships to predict LD₅₀ values, prioritizing substituent electronegativity and lipophilicity .
- Controlled Exposure Studies : Use zebrafish embryos (Danio rerio) to assess developmental toxicity, ensuring exposure concentrations align with environmental relevance .
Q. What strategies optimize synthetic yield in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Buchwald-Hartwig amination. Lower catalyst loading (1 mol%) reduces bromine displacement side reactions.
- Solvent Effects : Use toluene for Suzuki couplings (higher polarity than THF) to stabilize boronic acid intermediates .
- Microwave Assistance : Shorten reaction times (30 min vs. 12 hrs) at 120°C to minimize decomposition .
Q. How can conflicting regioselectivity findings in electrophilic substitution be addressed methodologically?
Methodological Answer:
- Competitive Experiments : React equimolar mixtures of this compound and its analogs (e.g., 1-bromo-2,6-difluorobenzene) under identical conditions. Analyze product ratios via GC-MS .
- Isotopic Labeling : Use deuterated substrates (e.g., 1-bromo-2,5-difluorobenzene-d₃) to track kinetic vs. thermodynamic control .
Q. What analytical techniques best identify degradation products during long-term storage?
Methodological Answer:
- GC-MS with Headspace Sampling : Detect volatile degradation byproducts (e.g., HBr, HF) after accelerated aging (40°C/75% RH for 28 days) .
- Raman Spectroscopy : Monitor C-Br bond weakening (peak shifts near 250 cm⁻¹) non-destructively .
Q. How can this compound serve as a precursor for supramolecular chemistry applications?
Methodological Answer:
Properties
IUPAC Name |
1,4-dibromo-2-chloro-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTWVACAFWJFAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661537 | |
Record name | 1,4-Dibromo-2-chloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-09-0 | |
Record name | 1,4-Dibromo-2-chloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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